molecular formula C15H16N2OS2 B6429331 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole CAS No. 2325056-14-0

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole

Cat. No.: B6429331
CAS No.: 2325056-14-0
M. Wt: 304.4 g/mol
InChI Key: WPHCMZFOFUYTQB-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings and a phenyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiazolidine ring, followed by the introduction of the phenyl group and subsequent cyclization to form the final thiazole structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: A simpler thiazole derivative with similar chemical properties.

    5-phenyl-1,3-thiazolidine-2,4-dione: Another thiazolidine compound with a phenyl group, used in different applications.

    1,3-thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group, used in organic synthesis.

Uniqueness

What sets 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole apart is its dual thiazole rings and the presence of both methyl and phenyl groups. This unique structure provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-13(20-11(2)16-10)14(18)17-8-9-19-15(17)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHCMZFOFUYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCSC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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